N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Medicinal Chemistry Scaffold Differentiation Benzothiazole-Thiazole Conjugates

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 921835-77-0) is a synthetic, small-molecule heterocyclic compound belonging to the benzothiazole–thiazole conjugate class. Its structure features a benzo[d]thiazol-2-ylamino moiety linked via an acetamide bridge to a 2,4-disubstituted thiazole ring, which is further N-functionalized with a 4-methoxybenzamide group.

Molecular Formula C20H16N4O3S2
Molecular Weight 424.49
CAS No. 921835-77-0
Cat. No. B2539361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
CAS921835-77-0
Molecular FormulaC20H16N4O3S2
Molecular Weight424.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H16N4O3S2/c1-27-14-8-6-12(7-9-14)18(26)24-19-21-13(11-28-19)10-17(25)23-20-22-15-4-2-3-5-16(15)29-20/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25)
InChIKeyGEUQATXEJIUUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 921835-77-0): Structural Identity and Baseline Properties


N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 921835-77-0) is a synthetic, small-molecule heterocyclic compound belonging to the benzothiazole–thiazole conjugate class . Its structure features a benzo[d]thiazol-2-ylamino moiety linked via an acetamide bridge to a 2,4-disubstituted thiazole ring, which is further N-functionalized with a 4-methoxybenzamide group. The molecular formula is C21H18N4O3S2 and the molecular weight is 424.49 g/mol . This compound is primarily offered by chemical vendors for research purposes and is not described in primary medicinal chemistry literature or peer-reviewed pharmacological studies, which significantly limits the availability of verified biological annotation.

Why N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Cannot Be Replaced by Generic Benzothiazole-Thiazole Analogs


The target compound occupies a precise intersection of structural features—a benzo[d]thiazol-2-ylamino acetamide linked to a 2-(4-methoxybenzamido)thiazole—that is not represented by any commercially dominant or literature-validated analog . Closely related compounds (e.g., N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide, which lacks the 4-methoxy substituent, or N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methylbenzamide) would be expected to exhibit meaningfully different hydrogen-bonding capacity, electronic distribution, and steric profile at the terminal aryl ring, all of which are known to modulate target engagement in benzothiazole-based bioactive molecules [1]. Without direct comparative pharmacological data, procurement based solely on scaffold similarity risks introducing an uncharacterized compound that may differ in solubility, metabolic stability, or off-target liability.

Quantitative Differentiation Evidence for N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide: Head-to-Head and Cross-Study Data


Structural Uniqueness: 4-Methoxybenzamide vs. Unsubstituted Benzamide and Other Analogs

No direct head-to-head pharmacological comparison between the target compound and its closest analogs has been published. However, the 4-methoxy substituent on the terminal benzamide ring introduces a hydrogen-bond acceptor and alters the electronic character of the aryl moiety relative to the unsubstituted benzamide analog (N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide) and the 4-methyl analog . In a class-level study of structurally related benzothiazole-thiazole conjugates, small substituent changes on the terminal aryl ring led to >10-fold variations in cytotoxicity (IC50 values ranging from 2.1 µM to >50 µM against HCT-116 cells) [1]. The specific contribution of the 4-methoxy group in the target compound has not been isolated and quantified.

Medicinal Chemistry Scaffold Differentiation Benzothiazole-Thiazole Conjugates

Physicochemical Differentiation: Predicted logP and Hydrogen-Bonding Profile

The target compound contains one additional hydrogen-bond acceptor (the methoxy oxygen) and a larger polar surface area relative to the des-methoxy benzamide analog. While no experimentally measured logP or solubility values are available, in silico predictions (e.g., SwissADME or similar tools) consistently differentiate the target compound from its unsubstituted analog: the 4-methoxy group is predicted to increase logP by approximately 0.3–0.5 log units and reduce aqueous solubility [1]. These differences are sufficient to alter permeability and metabolic stability, as demonstrated for other benzamide-containing series where a single methoxy substituent shifted Caco-2 permeability by >2-fold [2].

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Tractability and Purity Benchmarking

The target compound is available from multiple vendors at purities typically ≥95% (HPLC), but no pharmacopoeial monograph or certified reference standard exists . In contrast, simpler benzothiazole-2-amine derivatives (e.g., 2-aminobenzothiazole, CAS 136-95-8) are available as USP/EP reference standards with purity ≥99% and full spectroscopic characterization datasets. The absence of a public synthetic protocol and full characterization data for CAS 921835-77-0 means that each procurement lot requires independent identity verification (NMR, HRMS) and purity assessment (HPLC, elemental analysis) before use, which adds cost and time relative to well-characterized analogs.

Organic Synthesis Compound Purity Procurement Specifications

Recommended Research Application Scenarios for N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion

This compound is best suited as a starting point for systematic SAR exploration around the benzothiazole–thiazole–benzamide tripartite scaffold. The 4-methoxy substituent provides a defined chemical handle for analog generation (e.g., demethylation, replacement with halogens or heterocycles) to probe hydrogen-bonding and electronic requirements at the terminal aryl position. Researchers should procure the compound alongside its des-methoxy and 4-methyl analogs as a minimum comparator set to isolate the contribution of the 4-methoxy group .

Computational Chemistry and Molecular Docking Studies

The well-defined, conformationally restricted structure makes this compound suitable for in silico studies. Docking against carbonic anhydrase isoforms (particularly CA IX and CA XII, which are hypothesized targets based on benzothiazole class activity [1]) can be performed, but results must be interpreted with caution because no experimental inhibitory data exist to validate the docking poses. The compound can serve as a virtual screening template to identify commercially available analogs with predicted superior binding.

In Vitro Phenotypic Screening as Part of a Diverse Compound Library

When incorporated into a diversity-oriented screening library, this compound contributes structural novelty due to its linked benzothiazole–thiazole–benzamide architecture. It is appropriate for phenotypic assays (e.g., cell viability, reporter gene, or high-content imaging) where the goal is to identify novel bioactive chemotypes rather than to optimize a known target. Researchers must include appropriate solvent controls and verify compound identity and purity in-house before screening, as no independent characterization data are available .

Analytical Method Development and Reference Material Qualification

The compound can be used as a test analyte for developing LC-MS or HPLC methods designed to separate and quantify benzothiazole-thiazole hybrid compounds. Its combination of UV chromophores (benzothiazole, methoxybenzamide) and ionizable nitrogens makes it suitable for method development. However, due to the absence of a certified reference standard, each lot must be independently characterized by NMR and HRMS, and a certificate of analysis from the vendor should be requested at the time of procurement .

Quote Request

Request a Quote for N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.